![molecular formula C15H11NO2S3 B2588438 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide CAS No. 1421482-80-5](/img/structure/B2588438.png)
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains multiple thiophene rings. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene derivatives are known to possess a wide range of therapeutic properties .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The structure of the specific compound “this compound” is not directly available from the search results.Chemical Reactions Analysis
Thiophene derivatives have been involved in various chemical reactions. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Moreover, the strategy can also be used for the synthesis of thiophenes from 1,4-diaryl-1,3-dienes .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Thiophene compounds, including structures similar to N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide, have been explored for their unique reactivity in organic synthesis. For instance, they have been used as dienes or dienophiles in intramolecular Diels–Alder reactions, showcasing their versatility in forming complex cyclic structures (Himbert, Schlindwein, & Maas, 1990).
Medicinal Chemistry and Biological Activity
- Thiophene derivatives, including carboxamides, have been synthesized and characterized for antimicrobial activity. Studies reveal that such compounds can exhibit significant antibacterial properties, underscoring their potential in developing new antimicrobials (Cakmak et al., 2022).
- In another domain, thiophene-based compounds have been evaluated for their immunosuppressive activity, specifically targeting T-lymphocytes. This indicates their potential application in designing novel immunosuppressants (Axton et al., 1992).
Material Science and Sensing
- Functionalization of metal-organic frameworks (MOFs) with thiophene-derived dicarboxylate ligands has been explored for enhancing sensing activities and magnetic properties. These MOFs demonstrate potential in gas adsorption and sensing, highlighting the role of thiophene structures in developing functional materials (Wang et al., 2016).
Chemical Analysis and Characterization
- Studies on thiophene derivatives also include detailed structural analysis using solid-state NMR and electronic structure calculations, providing insights into polymorphism in pharmaceutical solids. This research underscores the importance of thiophene derivatives in understanding the material properties of drugs and their polymorphic forms (Smith, Xu, & Raftery, 2006).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the design and discovery of new drug molecules based on thiophene derivatives.
Mechanism of Action
Target of Action
The primary targets of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of This compound It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
The molecular and cellular effects of This compound Thiophene derivatives are known to have a wide range of effects on cellular functions due to their therapeutic properties .
properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S3/c17-14(12-2-1-6-20-12)13-4-3-11(21-13)8-16-15(18)10-5-7-19-9-10/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOQKOYRIXKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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